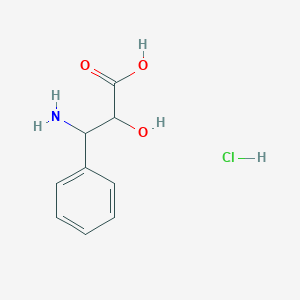
(2R,3S)-3-Phenylisoserine hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Phenylisoserine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is an enantiomerically pure form of 3-phenylisoserine, a non-proteinogenic amino acid. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-phenylisoserine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a chiral auxiliary to form the desired stereochemistry.
Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain (2R,3S)-3-phenylisoserine.
Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymatic processes to achieve high enantiomeric purity. These methods are often preferred due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-phenylisoserine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylisoserinol.
Scientific Research Applications
(2R,3S)-3-phenylisoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Industry: Its enantiomeric purity makes it valuable in the production of optically active compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-3-phenylisoserine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
(2S,3R)-3-Phenylisoserine Hydrochloride: The enantiomer of (2R,3S)-3-phenylisoserine hydrochloride, with different stereochemistry and potentially different biological activity.
3-Phenylserine: A related compound with a similar structure but lacking the specific stereochemistry of (2R,3S)-3-phenylisoserine.
Uniqueness: The uniqueness of (2R,3S)-3-phenylisoserine hydrochloride lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H |
InChI Key |
OTJZSGZNPDLQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















